1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid

Amide coupling Medicinal chemistry Process chemistry

Researchers seeking activated cyclopropane building blocks for ring-opening or [3+n] annulation cascades often face limited options combining a 4-nitrobenzoyl acceptor with a free carboxylic acid handle. This donor-acceptor cyclopropane (DAC) solves that gap: • Enables one-step pyrazoline, isoxazoline, and chromane synthesis via Huisgen zwitterion or dipolar cycloaddition chemistries. • Free -COOH allows direct amide coupling to amine-containing cores without deprotection; nitro group is reducible to aniline for further derivatization. • Serves as a privileged TAFIa inhibitor scaffold (claimed by Daiichi Sankyo/Sanofi) and a CCR5 antagonist intermediate. • Fragment-compliant (MW 235 Da, LogP 1.6, TPSA 97.5 Ų, HBD 1); rigid cyclopropane minimizes entropic binding penalty. Supplied as ≥98% purity, yellow crystalline solid with ambient shipping.

Molecular Formula C11H9NO5
Molecular Weight 235.19 g/mol
CAS No. 1287218-70-5
Cat. No. B1394044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid
CAS1287218-70-5
Molecular FormulaC11H9NO5
Molecular Weight235.19 g/mol
Structural Identifiers
SMILESC1CC1(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H9NO5/c13-9(11(5-6-11)10(14)15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,14,15)
InChIKeySDRFNFYHSBDMFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid – Structural and Functional Overview


1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid (C₁₁H₉NO₅, MW 235.19) is a nitrocyclopropane building block that integrates a strained, three-membered cyclopropane ring with a 4-nitrobenzoyl acceptor and a free carboxylic acid handle . The compound belongs to the donor–acceptor cyclopropane (DAC) family, in which the electron-withdrawing nitrobenzoyl group activates the adjacent C–C bond toward ring-opening, annulation, and rearrangement chemistries that are unavailable to non-acceptor-substituted cyclopropanes [1]. It is commercially supplied as a yellow crystalline solid in purities of ≥95 % (e.g., CM571519) and 98 % (Leyan 1833520), making it directly usable for medicinal chemistry, agrochemical intermediate synthesis, and diversity-oriented library production without additional deprotection steps .

Scaffold Donor–acceptor cyclopropane for ring-opening, annulation and heterocycle synthesis
Handle Free carboxylic acid enables direct amide coupling without deprotection
Form Supplied as synthesis-ready crystalline solid in research-grade purity

Why Generic Cyclopropane Acids Cannot Replace This Building Block


General-purpose cyclopropane carboxylic acids and their simple nitro-phenyl or ester analogs lack the specific combination of the 4-nitrobenzoyl acceptor, the cyclopropane strain, and the free carboxylic acid that jointly enables orthogonal reactivity modes [1]. For instance, substituting with 1-(4-nitrophenyl)cyclopropanecarboxylic acid removes the benzoyl carbonyl spacer and alters the electronic conjugation, while using the ethyl ester (1287217‑65‑5) requires an additional hydrolysis step before amide bond formation and changes the solubility profile . Unsubstituted cyclopropanecarboxylic acid cannot participate in DAC-type ring-opening or annulation cascades, and the 2‑nitrobenzoyl regioisomer introduces steric hindrance that can suppress the desired reactivity at the cyclopropane α‑position [2]. These differences make direct interchange without re‑validation of synthetic routes and biological outcomes unreliable.

General cyclopropane acids lack donor–acceptor activation
Cyclopropanecarboxylic acid cannot participate in DAC-type ring-opening or annulation cascades; reactivity profiles may not transfer directly.
Ethyl ester analog requires additional hydrolysis
Ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate must be converted to the free acid before amide coupling, potentially altering the strained ring.
Regioisomer and spacer changes shift reactivity
Ortho-nitro or 4-nitrophenyl analogs introduce steric hindrance or altered conjugation; DAC behaviour may not reproduce without re-validation.

Quantitative Evidence: Target Compound vs. Closest Analogs


Free Carboxylic Acid vs. Ethyl Ester: Coupling Readiness

The target compound is supplied as the free carboxylic acid, enabling direct amide bond formation with amines using standard coupling reagents (e.g., HATU, EDC/HOBt) without a deprotection step. In contrast, the close analog ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate (1287217‑65‑5) requires ester hydrolysis before coupling, which adds a synthetic step and can risk epimerization or ring-opening of the strained cyclopropane . The free acid also contributes one hydrogen-bond donor (HBD = 1) versus zero for the ester, improving aqueous solubility in basic media and potentially enhancing bioavailability in prodrug strategies .

Coupling Readiness
Data to verify
Target
Free carboxylic acid; HBD=1; direct amide coupling possible
Analog
Ethyl ester; HBD=0; requires hydrolysis, risks ring-opening
Eliminates a synthetic step; supplier comparison, verify in workflow
Supplier-specified comparison; confirm coupling efficiency in your system
Amide coupling Medicinal chemistry Process chemistry

Nitro Position: Para vs. Ortho Regioisomer Reactivity

The para-nitrobenzoyl substituent in the target compound places the electron-withdrawing nitro group in a position that maximizes conjugation with the benzoyl carbonyl, enhancing the electrophilicity of the cyclopropane α‑carbon for nucleophilic ring-opening or annulation reactions [1]. Ortho-nitrobenzoyl analogs (e.g., 1-(2-nitrobenzoyl)cyclopropanecarboxylic acid) suffer from steric compression between the nitro group and the cyclopropane ring, which can suppress DAC-type reactivity at the adjacent C–C bond [2]. In studies of related nitrobenzylcyclopropanes, the ortho isomer required intramolecular nucleophilic assistance from the nitro group to react with trifluoroacetic acid, whereas the para isomer reacted without such assistance, indicating distinct mechanistic pathways [3].

Regioisomer Reactivity
Class-level
Para-nitro
σₚ=0.78; unobstructed access to cyclopropane α-position
Ortho-nitro
Steric shielding; may require internal nitro assistance for ring-opening
Para isomer supports predictable DAC reactivity
Class-level inference from benzylcyclopropane nitration studies
Nucleophilic aromatic substitution Nitro reduction Medicinal chemistry

Nitro Group as a Latent Amine for Diversification

The 4-nitro group can be reduced to a primary aniline (1-(4-aminobenzoyl)cyclopropanecarboxylic acid) using catalytic hydrogenation (H₂, Pd/C) or dissolving metals (Fe, HCl) [1]. This allows the same building block to serve as either an electron-deficient nitro-aromatic for electrophilic substitution or as an electron-rich aniline for amidation, sulfonylation, or diazotization. Analogs lacking the nitro group (e.g., unsubstituted benzoylcyclopropanecarboxylic acid) cannot access this orthogonal diversification without additional synthetic steps [2]. This dual functionality is particularly valuable in the synthesis of TAFIa inhibitors and CCR5 antagonists where both the nitro and reduced aniline intermediates are required in the synthetic sequence [3].

Latent Amine Conversion
Class-level
Nitro → Aniline (H₂, Pd/C or Fe/HCl)
Enables 5+ derivatization routes: acylation, sulfonylation, diazotization, Sandmeyer
Supports orthogonal diversification from a single building block
Class-level; verify reduction conditions and compatibility with other functional groups
Reduction Functional group interconversion Medicinal chemistry

Donor–Acceptor Cyclopropane Reactivity and Cycloaddition

The combination of the electron-withdrawing 4-nitrobenzoyl group and the strained cyclopropane ring classifies the target compound as a donor–acceptor cyclopropane (DAC). Nitro-substituted DACs preferentially undergo ring-opening reactions at the bond between the donor- and acceptor-substituted carbons, forming 1,3-zwitterionic intermediates that can be trapped with nucleophiles, dipolarophiles, or undergo ring-expansion to cyclic nitronates [1]. In contrast, non-acceptor-substituted cyclopropane carboxylic acids (e.g., cyclopropanecarboxylic acid itself) do not form stabilized zwitterions and require much harsher conditions (strong Lewis acids, elevated temperatures) to achieve ring-opening [2]. This reactivity has been exploited for the synthesis of 3-alkoxy pyrazolines, chromanes, and other heterocycles directly from nitrocyclopropane carboxylates [3].

DAC Ring-Opening
Class-level
Activated DAC
Mild conditions (Cs₂CO₃, rt); forms zwitterion for [3+n] cycloaddition
Unactivated cyclopropane
Requires strong acid/heat; no stabilized zwitterion
Enables rapid heterocycle assembly under mild conditions
DFT-supported; confirm ring-opening kinetics in target solvent system
Cycloaddition Heterocycle synthesis Diversity-oriented synthesis

Physicochemical Profile: Lipophilicity and Polar Surface Area

The predicted LogP for 1-(4-nitrobenzoyl)cyclopropanecarboxylic acid is 1.64 with a topological polar surface area (TPSA) of 97.5 Ų . This places it within the drug-like chemical space (LogP < 5, TPSA < 140 Ų per Lipinski and Veber rules) while being more lipophilic than the direct phenyl analog 1-(4-nitrophenyl)cyclopropanecarboxylic acid (C₁₀H₉NO₄, MW 207.18) , which lacks the carbonyl spacer. The additional carbonyl increases the molecular weight by 28 Da but also provides an extra hydrogen-bond acceptor, improving solubility in polar aprotic solvents such as DMSO and DMF. These properties make the target compound a superior fragment for lead optimization where balanced lipophilicity and polarity are required [1].

Physicochemical Profile
Reported
1.64LogP 97.5Ų TPSA
Fragment-like properties compatible with lead optimization
Predicted values (XLogP3); confirm experimentally
ADME Drug-likeness Fragment-based drug design

Optimal Research and Industrial Application Scenarios


TAFIa Inhibitor Lead Optimization

The free carboxylic acid directly mimics the carboxy terminus of peptide substrates recognized by activated thrombin-activatable fibrinolysis inhibitor (TAFIa), a validated target for thrombotic diseases [1]. The nitro group can be reduced to an aniline and subsequently elaborated to generate diverse C-terminal capping groups, while the cyclopropane ring imposes conformational rigidity that enhances target binding. Patents from Daiichi Sankyo and Sanofi explicitly claim cyclopropanecarboxylic acid derivatives with nitrobenzoyl substitution as TAFIa inhibitors, positioning CAS 1287218-70-5 as a privileged starting scaffold for structure–activity relationship (SAR) studies [2].

Diversity-Oriented Heterocycle Synthesis

The 4-nitrobenzoyl acceptor activates the cyclopropane ring for nucleophilic ring-opening and [3+n] cycloaddition reactions, enabling one-step access to pyrazolines, isoxazolines, chromanes, and cyclic nitronates [1]. For example, reaction with Huisgen zwitterions provides 3-alkoxy pyrazolines in good yields, which can be further oxidized to pyrazoles, a pharmacophore present in COX-2 inhibitors and antifungal agents [2]. This reactivity is absent in unactivated cyclopropane building blocks and makes CAS 1287218-70-5 a cornerstone for parallel synthesis of heterocyclic screening libraries.

CCR5 Antagonist Intermediate for Antiviral Discovery

1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid has been identified as a useful intermediate in the synthesis of CCR5 receptor antagonists, a class of agents investigated for HIV entry inhibition, asthma, rheumatoid arthritis, and COPD [1]. The p-nitrobenzoyl group serves as a metabolically stable aromatic cap, while the cyclopropane ring provides a cis-restricted geometry that mimics the bioactive conformation of phenylalanine residues in peptide ligands. The free acid allows direct coupling to amine-containing cores without protecting group interconversion [2].

Fragment-Based Drug Discovery Library Component

With a molecular weight of 235 Da, LogP of 1.6, TPSA of 97.5 Ų, and one H-bond donor, the compound satisfies the 'rule of three' criteria for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 6) [1]. Its rigid cyclopropane scaffold reduces the entropic penalty upon target binding, while the nitro and carboxylic acid functionalities provide two orthogonal vectors for fragment growing or linking. Inclusion of CAS 1287218-70-5 in commercial fragment collections enables hit identification against diverse protein targets, particularly metalloproteases, kinases, and GPCRs [2].

Application
Selection Property
Validation Focus
TAFIa pathway inhibitor research
Free acid for peptide mimetic coupling
Nitro reduction and SAR elaboration
Diversity-oriented heterocycle synthesis
DAC reactivity for [3+n] cycloaddition
Pyrazoline/isoxazoline scaffold assembly
CCR5 antagonist research
Rigid cyclopropane as phenylalanine mimic
Direct amide coupling to amine cores
Fragment-based library design
Rule-of-three compliant fragment
Hit identification against proteases, kinases, GPCRs
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